molecular formula C20H22N6O3 B2540646 2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878732-08-2

2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No.: B2540646
CAS No.: 878732-08-2
M. Wt: 394.435
InChI Key: QAHDYAMRWNRTII-UHFFFAOYSA-N
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Description

2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

pKa Determination of Acetamide Derivatives

Research conducted by Duran and Canbaz (2013) on acetamide derivatives involved the synthesis of nine drug precursors to explore their acidity constants. These compounds, which share structural similarities with the queried compound, had their structures confirmed via spectroscopic methods, and their pKa values determined through UV spectroscopic studies. The study highlights the importance of understanding the acidity constants of such compounds for their potential application in drug development (M. Duran & M. Canbaz, 2013).

Radioiodinated Imidazole Derivatives for Peripheral Benzodiazepine Receptors

Katsifis et al. (2000) synthesized imidazole derivatives as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were developed for potential in vivo studies using SPECT imaging techniques, demonstrating the utility of imidazole derivatives in the study of neurological conditions (A. Katsifis, F. Mattner, B. Dikić, & V. Papazian, 2000).

Antiangiogenic Agent Metabolism Study

Kim et al. (2005) investigated the in vitro and in vivo metabolism of KR-31831, a novel antiangiogenic agent, in rats. This study utilized LC-MS and LC-MS/MS analysis to identify metabolites, providing insights into the metabolic pathways of novel therapeutic agents. Such research underscores the significance of understanding drug metabolism for the development of effective and safe pharmacotherapies (Hui-Hyun Kim et al., 2005).

Synthesis and Anticancer Activities of Imidazolyl Acetamide Derivatives

Duran and Demirayak (2012) synthesized imidazolyl acetamide derivatives and tested their anticancer activities against various human tumor cell lines. The study revealed that certain compounds exhibited promising anticancer activity, especially against melanoma-type cell lines. This research demonstrates the potential of imidazolyl acetamide derivatives in cancer therapy (M. Duran & Ş. Demirayak, 2012).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Some imidazole derivatives are used as antifungal agents, while others have antiprotozoal activity .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, some imidazole derivatives may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions in the field of imidazole derivatives are focused on the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-10-7-6-8-14(11(10)2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHDYAMRWNRTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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